molecular formula C12H14N2O3 B1484078 3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098037-13-7

3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484078
CAS No.: 2098037-13-7
M. Wt: 234.25 g/mol
InChI Key: DPPZYVOESBJFBD-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • An improved synthesis method for related furan dione compounds demonstrates the potential for efficient production and exploration of derivatives, offering insights into methods that could be applied to 3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione for various applications in organic and medicinal chemistry (Kappe, Kollenz, & Wentrup, 1994).

Reactivity and Functionalization

  • The reactivity of tert-butyl isocyanide with specific diones leading to new trifluoromethylated furan derivatives points to the possibility of creating a range of functionalized molecules from the base chemical structure for pharmaceutical and material science applications (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Applications in Heterocyclic Chemistry

  • Synthesis studies involving furan derivatives and their reactions with dienophiles suggest potential applications in synthesizing complex heterocyclic compounds, which are crucial in the development of new drugs and materials (Mironov, Bagryanskaya, & Shults, 2016).

Novel Compound Synthesis

  • Research into the straightforward synthesis of functionalized furo[3,4-d]pyrimidine-2,4-diones, through a three-step pathway, underscores the potential for generating a library of new heterocycles that could have varied scientific applications, from materials science to bioactive molecules (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).

Bioactive Compound Development

  • The synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives introduce a framework for developing new therapeutic agents, showcasing the potential medicinal chemistry applications of furan-based compounds (Udayakumar, Gowsika, & Pandurangan, 2017).

Properties

IUPAC Name

3-tert-butyl-6-(furan-3-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)14-10(15)6-9(13-11(14)16)8-4-5-17-7-8/h4-7H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPZYVOESBJFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Tert-butyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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